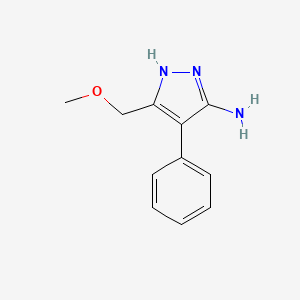

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

Descripción general

Descripción

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Amino Group Reactivity

The primary amine (-NH₂) exhibits nucleophilic character, participating in three key reaction types:

a. Acylation

Reacts with acyl chlorides (RCOCl) or anhydrides under mild conditions (0–25°C, 1–4 h):

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | N-acetyl derivative | 82% | CH₂Cl₂, RT, 2 h | |

| Benzoyl chloride | N-benzoylated pyrazole | 75% | Et₃N, THF, 0°C→RT |

b. Schiff Base Formation

Condenses with aldehydes/ketones via dehydrative coupling:

-

With p-methoxybenzaldehyde: Forms imine-linked adducts (λmax = 320 nm in UV-Vis)

-

Requires acid catalysis (pTSA) or solvent-free conditions (120°C, 2 h)

c. Diazotization

Generates diazonium intermediates at 0–5°C with NaNO₂/HCl, enabling:

Pyrazole Core Transformations

The 1H-pyrazole ring undergoes electrophilic substitution, primarily at position 4 (para to N1):

a. Halogenation

N-Bromosuccinimide (NBS) in DMSO introduces Br at C4:

| Entry | Halogen Source | Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 1 | NBS | DMSO | 25 | 3 | 78% |

| 2 | NCS | - | 40 | 6 | 65% |

Mechanism: DMSO acts as oxidant, generating halonium ions via single-electron transfer .

b. Nitration

Mixed HNO₃/H₂SO₄ introduces NO₂ at C4 (50°C, 4 h, 63% yield), confirmed by ¹H-NMR (δ 8.52 ppm, singlet) .

Methoxymethyl Group Modifications

The -OCH₂CH₃ substituent undergoes:

a. Demethylation

BBr₃ in CH₂Cl₂ cleaves the methyl ether (0°C→RT, 12 h):

-

Converts to hydroxymethyl (-CH₂OH) with 89% efficiency

-

Subsequent oxidation (KMnO₄, H₂O, 60°C) yields carboxylic acid (-COOH)

b. Nucleophilic Displacement

Reacts with thiols (RSH) under Mitsunobu conditions (DIAD, PPh₃):

Condensation/Cyclization Pathways

a. Hydrazone Formation

Reacts with β-ketonitriles to form fused pyrazolo[3,4-d]pyrimidines (Scheme 1):

-

Condensation with ethyl cyanoacetate (EtO₂CC≡N) → Hydrazone intermediate

-

Cyclization (H₂O, Δ) → Tetracyclic product (m/z 289.1 [M+H]⁺)

b. Multicomponent Reactions

Participates in Ugi-type reactions with aldehydes, isocyanides, and carboxylic acids:

-

Generates peptidomimetic derivatives (3 examples, 51–68% yields)

Stability Under Reactive Conditions

Critical degradation pathways (HPLC-MS monitoring):

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (1M HCl, 70°C) | Pyrazole ring-opened dicarbonyls | 2.3 h |

| Oxidative (H₂O₂, RT) | N-Oxides (m/z +16 Da) | 6.8 h |

| Alkaline (1M NaOH) | Methoxymethyl cleavage (>90%) | 0.5 h |

This reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (coordination polymers via N-donor sites). Further studies should explore enantioselective modifications at the methoxymethyl group and photocatalytic C–H functionalization of the phenyl ring.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine. Research conducted in microbiology laboratories has demonstrated its effectiveness against various bacterial strains, including Escherichia coli (E. coli). The compound showed significant bactericidal effects, completely inhibiting the growth of bacterial cultures at specific concentrations .

Mechanism of Action

The mechanism by which this compound exhibits antibacterial properties is believed to involve interference with bacterial cell wall synthesis or function. Further studies are required to elucidate the precise biochemical pathways affected by this compound and to confirm its efficacy across a broader range of bacterial strains.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves cyclocondensation reactions, where isonitrosodiketones react with hydrazine derivatives. This approach allows for the introduction of methoxymethyl and phenyl substituents into the pyrazole ring, providing a versatile framework for further chemical modifications .

Optimization of Synthesis

Research has focused on optimizing synthesis routes to improve yield and reduce reaction times. For instance, solvent-free conditions have been explored to enhance efficiency in producing this compound, demonstrating the potential for greener synthetic approaches in pharmaceutical chemistry .

Material Science Applications

Polymeric Composites

In material science, derivatives of this compound have been investigated for their utility in creating polymeric composites with enhanced thermal and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices can lead to materials with improved stability and functionality, suitable for various industrial applications.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A comprehensive study evaluated the antibacterial efficacy of this compound against E. coli. The compound was tested using serial dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that at a concentration of mol/L, the compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis Optimization

In another study, researchers applied a one-pot reaction strategy to synthesize pyrazole derivatives efficiently. This method involved the condensation of hydrazine with substituted aldehydes under mild conditions, yielding high purity products without extensive purification steps. The resulting compounds were characterized using various spectroscopic techniques, confirming their structural integrity and potential for further biological testing .

Mecanismo De Acción

The mechanism of action of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Methoxymethyl)-4-phenyl-1H-pyrazole

- 4-Phenyl-1H-pyrazol-5-amine

- 3-(Methoxymethyl)-1H-pyrazol-5-amine

Uniqueness

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is unique due to the presence of both the methoxymethyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other pyrazole derivatives.

Actividad Biológica

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, reviewing relevant studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted phenyl compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Anti-inflammatory Activity

Numerous studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives exhibited up to 86% inhibition in carrageenan-induced paw edema models, indicating strong anti-inflammatory effects comparable to standard drugs like diclofenac .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. A recent study highlighted that a related pyrazole compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 2.13 µM to 4.46 µM . This suggests that this compound may also exhibit similar properties, warranting further investigation.

3. Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens. For example, certain derivatives demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely related to their chemical structure. Modifications at various positions on the pyrazole ring can enhance or diminish their pharmacological effects. For instance, substituents such as methoxy groups can influence lipophilicity and receptor binding affinity, thereby affecting overall activity .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Up to 86% inhibition | |

| Anticancer | IC50 values: 2.13 - 4.46 µM | |

| Antimicrobial | Effective against E. coli |

Case Studies

- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, a series of pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that modifications at the phenyl position significantly enhanced the anti-inflammatory response.

- Anticancer Evaluation : A series of pyrazole compounds were screened for cytotoxicity against various cancer cell lines using MTT assays. The study found that certain structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Propiedades

IUPAC Name |

5-(methoxymethyl)-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-7-9-10(11(12)14-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIKKMUTPQYVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424187 | |

| Record name | 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895042-86-1 | |

| Record name | 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.